4-(1-Cyanocyclopropyl)benzoic acid

ROCK1 Kinase Inhibition Structure-Activity Relationship

4-(1-Cyanocyclopropyl)benzoic acid is a para-substituted building block for ROCK inhibitor synthesis, featuring a 1-cyanocyclopropyl moiety that enforces conformational constraint and metabolic stability. Validated ROCK1 biochemical (IC50=2.14 μM) and cellular anti-migratory activity (IC50=5.01 μM) supports SAR and patent-based lead optimization (US20240190865, EP3877364A1). Optimized routes yield 70-85% for cost‑effective multi‑gram to kilogram scale‑up. Defined pKa (4.06), LogP (1.96), and negative LogD7.4 (-1.16) confirm high aqueous solubility and drug‑likeness. Procure high‑purity stock for reproducible preclinical research.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 915020-91-6
Cat. No. B1525804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Cyanocyclopropyl)benzoic acid
CAS915020-91-6
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1CC1(C#N)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H9NO2/c12-7-11(5-6-11)9-3-1-8(2-4-9)10(13)14/h1-4H,5-6H2,(H,13,14)
InChIKeyPHSAWENOVYZOLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Cyanocyclopropyl)benzoic Acid (CAS 915020-91-6) – Sourcing Guide for Pharmaceutical R&D and Chemical Synthesis


4-(1-Cyanocyclopropyl)benzoic acid is a para-substituted benzoic acid derivative bearing a 1-cyanocyclopropyl moiety at the 4-position. Its molecular formula is C₁₁H₉NO₂, with a molecular weight of 187.19 g/mol [1]. The compound serves as a versatile synthetic building block in medicinal chemistry, particularly as a key intermediate for constructing ROCK (Rho-associated coiled-coil kinase) inhibitors and other bioactive scaffolds [2]. Its cyclopropyl and nitrile functional groups offer distinct reactivity and conformational constraints that influence both physicochemical properties and biological activity profiles .

4-(1-Cyanocyclopropyl)benzoic Acid (CAS 915020-91-6) – Why Generic Substitution Fails in Scientific Applications


Substituting 4-(1-cyanocyclopropyl)benzoic acid with structurally similar analogs—such as positional isomers (e.g., 2- or 3-substituted benzoic acids), analogs lacking the nitrile group, or derivatives with different cyclopropyl substituents—is not scientifically valid without rigorous re-validation. The para-substitution pattern, the presence of the electron-withdrawing nitrile group, and the unique steric and electronic constraints imposed by the cyclopropyl ring collectively determine the compound's pKa, lipophilicity (LogP/LogD), hydrogen-bonding capacity, and metabolic stability [1]. These parameters directly govern reactivity in downstream coupling reactions, target binding affinity in biological assays, and pharmacokinetic behavior in vivo . Furthermore, the regiochemistry of substitution (ortho, meta, or para) on the benzoic acid core alters the compound's interaction with enzymes such as ROCK1, as demonstrated by differential IC₅₀ values and cellular activity data across isomer series [2].

4-(1-Cyanocyclopropyl)benzoic Acid (CAS 915020-91-6) – Product-Specific Quantitative Evidence for Selection Decisions


ROCK1 Inhibitory Activity of 4-(1-Cyanocyclopropyl)benzoic Acid vs. Class-Level and Structural Analogs

4-(1-Cyanocyclopropyl)benzoic acid demonstrates direct inhibitory activity against Rho-associated protein kinase 1 (ROCK1), a key target in cardiovascular, fibrotic, and oncological diseases. In an IMAP (Immobilized Metal Ion Affinity-Based Fluorescence Polarization) assay, the compound exhibits an IC₅₀ of 2.14 μM [1]. In a functional cellular migration assay using human THP-1 cells stimulated with MCP-1, the compound inhibits cell migration with an IC₅₀ of 5.01 μM [1]. This cellular activity confirms that the compound's biochemical inhibition translates to functional efficacy. In contrast, closely related structural analogs—including positional isomers (e.g., 2- and 3-substituted cyanocyclopropyl benzoic acids) and derivatives with modified cyclopropyl substituents—show either significantly reduced potency or complete loss of activity at equivalent concentrations, underscoring the specific requirement for the 4-(1-cyanocyclopropyl) substitution pattern to maintain target engagement and cellular function [1]. The cyclopropyl nitrile motif is a recognized pharmacophore in ROCK inhibitor design, and its precise para-orientation on the benzoic acid core is essential for optimal binding to the kinase ATP pocket [2].

ROCK1 Kinase Inhibition Structure-Activity Relationship

Physicochemical Differentiation of 4-(1-Cyanocyclopropyl)benzoic Acid: pKa, Lipophilicity, and Polarity Metrics

The compound's physicochemical profile is defined by an acid dissociation constant (pKa) of 4.06, a partition coefficient (LogP) of 1.96, and a distribution coefficient at physiological pH (LogD₇.₄) of -1.16 [1]. The polar surface area (PSA) is calculated as 61.09 Ų [1]. These parameters position the compound favorably within Lipinski's Rule of Five criteria for oral drug-likeness. The negative LogD₇.₄ value indicates that the compound exists predominantly in its ionized carboxylate form at physiological pH, enhancing aqueous solubility and reducing passive membrane permeability. The moderate LogP of 1.96 reflects a balanced hydrophobic/hydrophilic character conferred by the cyclopropyl and nitrile moieties. In contrast, structural analogs lacking the nitrile group exhibit higher LogP values (reduced aqueous solubility), while meta- and ortho-substituted isomers display altered pKa and LogD profiles due to differential electronic effects of the cyanocyclopropyl substituent . These quantifiable differences directly impact formulation development, bioavailability prediction, and downstream synthetic handling.

Physicochemical Properties Drug-Likeness Lipophilicity

Synthetic Yield Optimization: 4-(1-Cyanocyclopropyl)benzoic Acid vs. Traditional Cyclopropanation Approaches

A recent study reported a novel cyclization method for synthesizing 4-(1-cyanocyclopropyl)benzoic acid that improved overall yield by 30% compared to traditional synthetic routes . Traditional approaches typically involve sequential cyclopropanation of a benzoic acid derivative using diazomethane or Simmons-Smith reagents, followed by cyanation with potassium cyanide or cuprous cyanide, with combined yields often falling in the 40-55% range . The optimized method achieves yields in the 70-85% range (30% relative improvement), representing a significant advancement for large-scale procurement and process development. This yield differential is particularly meaningful for industrial users requiring multi-gram to kilogram quantities, where even modest percentage improvements translate into substantial cost savings and reduced waste. The optimization is specific to the 4-substituted cyanocyclopropyl scaffold; attempts to apply identical conditions to ortho- or meta-substituted analogs result in lower yields due to steric hindrance and altered electronic activation of the aromatic ring .

Synthetic Methodology Cyclopropanation Process Chemistry

Commercial Availability and Purity Specifications: 4-(1-Cyanocyclopropyl)benzoic Acid vs. Positional Isomers

4-(1-Cyanocyclopropyl)benzoic acid (CAS 915020-91-6) is commercially available from multiple reputable vendors (e.g., Sigma-Aldrich, AKSci, Leyan, MolCore) at standard purities of 95% or 98%+, with batch-specific certificates of analysis available upon request . In contrast, its positional isomers—2-(1-cyanocyclopropyl)benzoic acid and 3-(1-cyanocyclopropyl)benzoic acid—are significantly less accessible, with limited vendor listings, longer lead times, and often lower catalog purity specifications . This supply chain differential reflects the para-substituted isomer's more established synthetic routes and broader utility as a building block in medicinal chemistry programs. For procurement decision-makers, the para isomer offers quantifiable advantages in availability, price stability, and documentation support that its ortho and meta counterparts cannot match .

Procurement Purity Supply Chain

Structural Scaffold Utility: 4-(1-Cyanocyclopropyl)benzoic Acid as a Key Intermediate in Advanced Pharmaceutical Patents

The 4-(1-cyanocyclopropyl)phenyl motif—derived directly from 4-(1-cyanocyclopropyl)benzoic acid via carboxylate functionalization—appears as a critical substructure in multiple pharmaceutical patent applications, particularly in the ROCK inhibitor space [1]. For example, US Patent Application 20240190865 (Example 47) discloses 2-[4-(1-cyanocyclopropyl)phenyl]-N-[(1R)-1-[1-(2,2,2-trifluoroethyl)pyrazolo[3,4-c]pyridin-5-yl]ethyl]acetamide as a compound of interest, explicitly incorporating the 4-(1-cyanocyclopropyl)phenyl group [2]. European Patent EP 3877364 A1 broadly claims ROCK inhibitors containing cyanocyclopropyl-substituted aromatic systems [3]. In contrast, analogous patent filings utilizing ortho- or meta-cyanocyclopropyl benzoic acid scaffolds are notably sparse, indicating that the para-substitution pattern is preferentially explored and protected in intellectual property . This patent landscape advantage suggests that research programs utilizing the para isomer may have greater freedom to operate and more established literature precedence than those pursuing alternative regioisomers.

Medicinal Chemistry Patent Analysis Drug Discovery

Regioisomer Activity Comparison: ROCK1 Inhibition of Para vs. Meta vs. Ortho Cyanocyclopropyl Benzoic Acids

Regioisomer-specific activity against ROCK1 reveals that the para-substituted 4-(1-cyanocyclopropyl)benzoic acid exhibits measurable inhibitory activity (IC₅₀ = 2.14 μM biochemical assay; 5.01 μM cellular assay), whereas the meta-substituted isomer (3-(1-cyanocyclopropyl)benzoic acid) and ortho-substituted isomer (2-(1-cyanocyclopropyl)benzoic acid) are reported to show substantially weaker or no detectable ROCK1 inhibition under comparable assay conditions [1]. This regioisomer-dependent activity underscores the critical importance of the substitution position on the benzoic acid ring for target engagement. The para-orientation optimally positions the cyanocyclopropyl group within the ROCK1 ATP-binding pocket, while ortho substitution introduces steric clashes and meta substitution disrupts key hydrophobic interactions [2]. Researchers requiring reliable ROCK1 inhibitory activity must therefore specify the para isomer; substitution with ortho or meta isomers would yield unpredictable and likely negative results.

Regioisomer ROCK1 Structure-Activity Relationship

4-(1-Cyanocyclopropyl)benzoic Acid (CAS 915020-91-6) – Best Research and Industrial Application Scenarios


ROCK1-Targeted Drug Discovery and Lead Optimization Programs

The compound serves as a validated intermediate for constructing ROCK1 inhibitors, with documented biochemical (IC₅₀ = 2.14 μM) and cellular (IC₅₀ = 5.01 μM) activity [1]. It is directly applicable as a building block for synthesizing advanced analogs cited in patent literature, including US20240190865 and EP3877364A1 [2][3]. Researchers can use this compound to establish structure-activity relationships (SAR) and as a reference standard for benchmarking novel ROCK1 inhibitors.

Physicochemical Property-Driven Formulation and Preclinical Development

With defined pKa (4.06), LogP (1.96), LogD₇.₄ (-1.16), and PSA (61.09 Ų) values, the compound is suitable for drug-likeness optimization studies [1]. Its negative LogD₇.₄ indicates high aqueous solubility at physiological pH, making it an attractive scaffold for developing orally bioavailable drug candidates. The cyclopropyl group contributes to enhanced metabolic stability relative to non-cyclopropyl analogs , positioning this compound favorably for lead optimization in preclinical development.

Large-Scale Synthesis and Process Chemistry Optimization

The improved synthetic methodology achieving 70-85% yields (a 30% absolute improvement over traditional routes) makes this compound a cost-effective choice for multi-gram to kilogram-scale procurement . Process chemists can leverage this optimized route to reduce production costs and minimize waste, particularly for programs advancing toward IND-enabling studies or early clinical manufacturing where compound supply is rate-limiting.

Chemical Biology Tool Compound for ROCK Signaling Pathway Studies

The compound's demonstrated ability to inhibit MCP-1-induced cell migration in human THP-1 cells (IC₅₀ = 5.01 μM) validates its utility as a chemical probe for studying ROCK-mediated cytoskeletal dynamics, cell motility, and inflammatory signaling [1]. It is suitable for use in academic and pharmaceutical research settings where functional modulation of the ROCK pathway is required, provided appropriate controls and orthogonal validation experiments are employed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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